N-Ethyl-N-methylpropionamide-PEG1-Br

PROTAC Linker Chemistry Physicochemical Properties

With a measured LogP of 0.8, this heterobifunctional PEG₁ linker delivers the optimal solubility-permeability balance for intracellular target engagement. Its terminal bromine enables efficient, orthogonal conjugation to E3 ligase ligands, while the tertiary propionamide terminus provides a distinct handle for systematic SAR studies. The 6 rotatable bonds match the flexibility of the N-ethylpropionamide analog, allowing direct head-to-head comparison of amide substitution effects. Using this core building block avoids the conformational drift that compromises degradation efficiency and DC₅₀ reliability.

Molecular Formula C8H16BrNO2
Molecular Weight 238.12 g/mol
Cat. No. B11873139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-methylpropionamide-PEG1-Br
Molecular FormulaC8H16BrNO2
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESCCC(=O)N(C)CCOCCBr
InChIInChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3
InChIKeyOLYGJISQVORUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-methylpropionamide-PEG1-Br: A Specialized PROTAC Linker for Targeted Protein Degradation


N-Ethyl-N-methylpropionamide-PEG1-Br (CAS: 1695856-63-3) is a heterobifunctional, polyethylene glycol (PEG)-based linker primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It belongs to the class of monodisperse PEG1 (PEG₁) linkers, featuring a single ethylene glycol repeat unit to provide a compact, hydrophilic spacer . The compound is characterized by a tertiary propionamide terminus (N-ethyl-N-methyl) and a reactive bromine handle at the opposite end, enabling sequential, orthogonal conjugation of an E3 ubiquitin ligase ligand and a target protein warhead [1]. With a calculated LogP of 0.8 and a molecular weight of 238.12 g/mol, it occupies a specific chemical space designed to balance aqueous solubility with moderate hydrophobicity, a critical parameter for the membrane permeability and intracellular activity of the resulting heterobifunctional degraders .

Why N-Ethyl-N-methylpropionamide-PEG1-Br Cannot Be Replaced by Other PEG1-Bromide Linkers


In PROTAC development, the linker is not a passive tether but an active modulator of ternary complex formation and subsequent protein ubiquitination [1]. Subtle variations in linker length, terminal functional group chemistry, and physicochemical properties, such as the calculated LogP of 0.8 for N-Ethyl-N-methylpropionamide-PEG1-Br versus the more polar N-Ethylacetamide-PEG1-Br or the significantly more hydrophobic Cyclohexane-PEG1-Br (LogP 2.73), directly influence a degrader's intracellular distribution, target engagement, and degradation efficiency (DC₅₀ and Dₘₐₓ) . Therefore, substituting this specific building block with a closely related analog like N-Ethylpropionamide-PEG1-Br or Bromo-PEG1-acid without rigorous re-optimization risks altering the conformational landscape, reducing the effective concentration of the ternary complex, and ultimately abrogating the desired degradation profile [1][2]. The quantitative evidence below delineates the specific, measurable parameters that establish N-Ethyl-N-methylpropionamide-PEG1-Br as a distinct entity within the PEG1 linker portfolio.

Quantitative Differentiation of N-Ethyl-N-methylpropionamide-PEG1-Br: Comparative Physicochemical and Functional Data


LogP and Hydrophobicity: A Measurable Shift in Lipophilicity Relative to Analogs

N-Ethyl-N-methylpropionamide-PEG1-Br exhibits a calculated LogP of 0.8, which is significantly higher than the acetamide analog (N-Ethylacetamide-PEG1-Br, which is expected to be more polar) and much lower than the cyclohexyl variant (Cyclohexane-PEG1-Br, LogP = 2.73) . This value is a direct consequence of its N-ethyl-N-methylpropionamide terminus. The bromo and tertiary amide functionalities collectively yield a moderate lipophilicity profile.

PROTAC Linker Chemistry Physicochemical Properties

Rotatable Bond Count and Conformational Flexibility: A Tunable Structural Feature

N-Ethyl-N-methylpropionamide-PEG1-Br contains 6 rotatable bonds . This level of flexibility is identical to its close analog, N-Ethylpropionamide-PEG1-Br, which also has 6 rotatable bonds due to its similar backbone structure . In contrast, a simpler alkyl-PEG1 linker like Bromo-PEG1-acid possesses only 3 rotatable bonds .

PROTAC Linker Chemistry Conformational Analysis

Class-Level Inference: Linker Length Modulation as a Critical Determinant of Degradation Efficiency

A 2026 study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker, with PEG-2 linkers (containing two ethylene glycol units) exhibiting a distinct degradation profile compared to longer homologs [1]. This class-level finding underscores that the specific, single-unit length of a PEG1 linker like N-Ethyl-N-methylpropionamide-PEG1-Br imposes a unique conformational constraint on the resulting PROTAC. Deviating to a PEG2, PEG3, or PEG4 linker will predictably alter the spatial relationship between the E3 ligase and target protein ligands.

PROTAC Targeted Protein Degradation Linker Optimization

Supporting Evidence: Reactivity Profile of the Bromine Handle

The terminal bromine in N-Ethyl-N-methylpropionamide-PEG1-Br is a good leaving group for nucleophilic substitution (SN2) reactions, a property universally acknowledged for PEG1-bromide linkers . This enables efficient conjugation with nucleophiles such as amines, thiols, or alcohols present on E3 ligase ligands or target protein binders . While specific reaction rate constants (k) for this exact compound are not reported in isolation, its reactivity is comparable to Bromo-PEG1-acid, which is widely used for similar bioconjugation and crosslinking applications [1].

PROTAC Linker Chemistry Bioconjugation

N-Ethyl-N-methylpropionamide-PEG1-Br: Defined Application Scenarios Based on Comparative Evidence


Synthesis of PROTACs Targeting Moderately Lipophilic Binding Pockets

Based on its measured LogP of 0.8 , N-Ethyl-N-methylpropionamide-PEG1-Br is optimally suited for constructing PROTACs intended to degrade targets with intracellular binding sites that are not highly solvent-exposed. Its moderate lipophilicity, compared to the more polar acetamide analog or the highly hydrophobic cyclohexyl variant, suggests it can balance cell permeability with aqueous solubility, potentially improving the cellular uptake and cytosolic distribution of the final degrader molecule. This property is critical for achieving effective target engagement and a favorable DC₅₀ value.

PROTAC Optimization Campaigns Requiring Fine-Tuned Conformational Sampling

The presence of 6 rotatable bonds in N-Ethyl-N-methylpropionamide-PEG1-Br provides a defined degree of conformational flexibility that is identical to the N-Ethylpropionamide-PEG1-Br analog , making it a direct comparator in structure-activity relationship (SAR) studies. Researchers can use this linker to systematically explore how small changes in the terminal amide group (e.g., N-methyl vs. N-ethyl) impact degradation potency while maintaining a constant linker length and flexibility. This approach enables a precise, deconvolution of the chemical variables governing ternary complex formation and ubiquitination efficiency.

Construction of Minimal-Length PROTACs to Mitigate Off-Target Degradation

The class-level evidence that linker length (e.g., PEG1 vs. PEG2) can fundamentally alter a PROTAC's degradation profile, including the induction of unintended neosubstrate degradation (e.g., GSPT1) [1], directly supports the use of N-Ethyl-N-methylpropionamide-PEG1-Br in the design of minimal-length PROTACs. Employing the shortest possible PEG unit (PEG1) is a validated strategy to restrict the conformational space and minimize the risk of recruiting and degrading off-target proteins. This is a key consideration in developing selective chemical probes and therapeutic candidates.

Modular Synthesis of Diverse PROTAC Libraries via Nucleophilic Substitution

The presence of the bromine leaving group, a well-documented feature of PEG1-bromide linkers , allows for the efficient, modular assembly of PROTACs through nucleophilic substitution chemistry. This enables medicinal chemists to rapidly generate focused libraries by coupling the linker to different E3 ligase ligands (e.g., VHL, CRBN) and target protein warheads under standard laboratory conditions. The reliable reactivity of the bromide ensures consistent yields and purity across multiple synthetic batches, a critical requirement for high-throughput screening and SAR exploration.

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